4-(prop-2-en-1-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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Overview
Description
4-(PROP-2-EN-1-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is an organic compound with a complex structure that includes a benzohydrazide core, a pyridine ring, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PROP-2-EN-1-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Benzohydrazide Core: This step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of the Pyridine Ring: The benzohydrazide is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to form the corresponding Schiff base.
Addition of the Prop-2-en-1-yloxy Group: The final step involves the reaction of the Schiff base with prop-2-en-1-ol in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(PROP-2-EN-1-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(PROP-2-EN-1-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its ability to interact with biomolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(PROP-2-EN-1-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(PROP-2-YN-1-YLOXY)BENZALDEHYDE: Similar structure but with an aldehyde group instead of a hydrazide.
4-(PROP-2-EN-1-YLOXY)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a hydrazide.
4-(PROP-2-YN-1-YLOXY)BENZOIC ACID: Similar structure but with a carboxylic acid group and an alkyne group instead of a hydrazide and an alkene group.
Uniqueness
4-(PROP-2-EN-1-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a benzohydrazide core, a pyridine ring, and a prop-2-en-1-yloxy group. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-prop-2-enoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-11-21-15-5-3-14(4-6-15)16(20)19-18-12-13-7-9-17-10-8-13/h2-10,12H,1,11H2,(H,19,20)/b18-12+ |
InChI Key |
GNCJLWXHKIHRBH-LDADJPATSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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